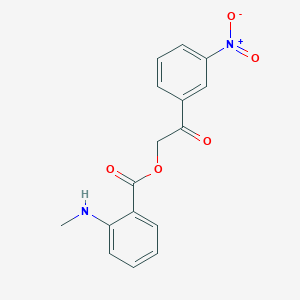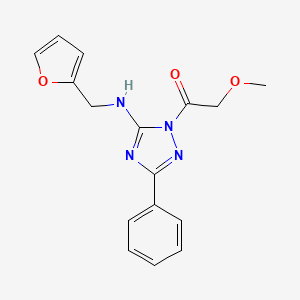
2-(3-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a derivative of benzoic acid and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate involves the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. It achieves this by binding to the active site of these enzymes and preventing the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects:
2-(3-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. It has also been found to exhibit anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate in lab experiments is its ability to selectively inhibit certain enzymes without affecting others. This allows for more specific investigations into the activity of these enzymes. However, one limitation is that it may not accurately represent the activity of these enzymes in vivo, as the conditions in a lab setting may differ from those in a living organism.
Direcciones Futuras
There are several future directions for the research on 2-(3-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate. One area of interest is the development of new drugs and therapeutic agents based on the structure of this compound. Another area of interest is the investigation of its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research can be conducted to better understand its mechanism of action and its interactions with other enzymes and receptors.
Conclusion:
In conclusion, 2-(3-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate is a chemical compound that has shown promise in various scientific research applications. Its ability to selectively inhibit certain enzymes and its interesting biochemical and physiological effects make it a valuable tool in the field of biochemistry and pharmacology. Further research is needed to fully explore its potential in the development of new drugs and therapeutic agents.
Métodos De Síntesis
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate involves the reaction between 2-(methylamino)benzoic acid and 2-(3-nitrophenyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure 2-(3-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate.
Aplicaciones Científicas De Investigación
2-(3-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate has been used in various scientific research applications. It has been found to be a useful tool in studying the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been used to investigate the mechanism of action of certain drugs and their interactions with receptors. Additionally, it has been used in the development of new drugs and therapeutic agents.
Propiedades
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(methylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-17-14-8-3-2-7-13(14)16(20)23-10-15(19)11-5-4-6-12(9-11)18(21)22/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBBIGYYCRBQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Nitrophenyl)-2-oxoethyl] 2-(methylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726526.png)
![N,N'-[1,4-phenylenebis(methylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5726541.png)



![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)
![5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5726560.png)
![methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5726562.png)




![N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B5726603.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B5726606.png)